molecular formula C20H33N3O2 B11804020 tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11804020
M. Wt: 347.5 g/mol
InChI Key: UKMCBZDDGUOZNB-UHFFFAOYSA-N
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Description

The compound tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine core substituted at position 3 with a 1-ethylpyrrolidine moiety and at position 2 with a tert-butyl carbamate group. This structure combines aromatic (pyridine) and aliphatic (pyrrolidine) heterocycles, which may enhance its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-butyl-N-[3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C20H33N3O2/c1-6-8-15-23(19(24)25-20(3,4)5)18-16(11-9-13-21-18)17-12-10-14-22(17)7-2/h9,11,13,17H,6-8,10,12,14-15H2,1-5H3

InChI Key

UKMCBZDDGUOZNB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=C(C=CC=N1)C2CCCN2CC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine structures exhibit significant anticancer properties. In vitro studies have demonstrated that tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate can induce apoptosis in various cancer cell lines. For example, it has shown effective cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal cancer)0.5
A549 (lung cancer)0.8
MCF7 (breast cancer)1.0

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects by enhancing immune responses against tumors. Studies have shown that it can inhibit the PD-1/PD-L1 pathway, leading to improved activity of immune cells such as splenocytes against tumor cells.

Case Study: PD-L1 Inhibition
A PhD thesis investigated the effects of this compound on immune checkpoint inhibition. The study demonstrated that at concentrations as low as 100 nM, the compound could significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1, indicating its potential as an immunotherapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction processes and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Key Substituents Functional Group Impact Reference(s)
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate (Target) 1-Ethylpyrrolidine, tert-butyl carbamate, pyridine Enhanced lipophilicity (ethyl group), metabolic stability (tert-butyl) -
tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Benzyl, hydroxymethyl Increased steric hindrance (benzyl), polar hydroxyl group for solubility
tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate Thiazole-carbamoyl Electron-withdrawing thiazole alters electronic properties; potential bioactivity
tert-Butyl (2-formylpyridin-3-yl)carbamate Formyl group High reactivity (formyl); susceptibility to nucleophilic attack
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate Bromopyridine Halogen enables cross-coupling reactions (e.g., Suzuki) for further derivatization
tert-Butyl [5-(aminomethyl)pyridin-2-yl]carbamate Aminomethyl Primary amine enhances hydrogen bonding and solubility
GS-6207 subtypes (e.g., 29a, 29b) Sulfonamide, indazole, alkyne Designed for HIV-1 capsid targeting; complex substituents for specificity

Electronic and Reactivity Profiles

  • The pyridine ring contributes aromatic π-stacking capabilities.
  • Thiazole Derivatives () : The thiazole ring introduces electron-withdrawing effects, which may reduce electron density on the pyridine, affecting binding interactions .
  • Formyl-Substituted Analogs () : The formyl group is highly reactive, making this compound unsuitable for long-term storage but useful as an intermediate in aldehyde-specific reactions .
  • Boronic Ester Derivatives () : Compounds like tert-Butyl (3-nitro-5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate are tailored for Suzuki-Miyaura cross-coupling, a feature absent in the target compound .

Biological Activity

tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique structure that includes a tert-butyl group, a butyl group, and a pyridine ring that is substituted with an ethylpyrrolidine moiety. These structural characteristics contribute to its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC20H33N3O2
Molecular Weight347.5 g/mol
IUPAC Nametert-butyl N-butyl-N-[3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]carbamate
InChIInChI=1S/C20H33N3O2/c1-6-8...
InChI KeyUKMCBZDDGUOZNB-UHFFFAOYSA-N
Canonical SMILESCCCC(N(C1=C(C=CC=N1)C2CCCN2CC)C(=O)OC(C)(C)C

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound may function as an enzyme inhibitor by forming stable complexes with enzymes, thereby preventing substrate binding and catalytic activity. Additionally, it has been observed to affect cellular receptors, which can alter signal transduction pathways and influence various cellular responses.

Biological Applications

Research indicates that this compound has potential applications in several areas:

1. Medicinal Chemistry:

  • Therapeutic Potential: Studies have explored its use in treating neurodegenerative diseases and cancer, suggesting it may act as a neuroprotective agent or exhibit antitumor properties.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.

2. Pharmacology:

  • Cellular Signaling: It may modulate cellular signaling pathways, which are crucial for maintaining homeostasis in various physiological processes.
  • Receptor Binding: Its interaction with receptors could lead to therapeutic effects in conditions such as inflammation or cancer.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their mechanisms:

Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of compounds similar to this compound against oxidative stress-induced cell death in neuroblastoma cells. The results indicated that these compounds could activate protective signaling pathways, including ERK/MAPK and PI3K/Akt pathways, which are known to mitigate cell death caused by oxidative stress .

Study 2: Enzyme Inhibition
Another research focused on the inhibition of specific enzymes by derivatives of this compound. It was found that certain modifications enhanced the binding affinity to target enzymes, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

Q. What advanced spectral techniques validate stereochemistry in pyrrolidine-containing derivatives?

  • Methodology :
  • NOESY/ROESY : Detect spatial proximity between pyrrolidine and pyridine protons.
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra for chiral centers .

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